octyl phosphorodichloridate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53121-41-8 |
|---|---|
Molecular Formula |
C8H17Cl2O2P |
Molecular Weight |
247.10 g/mol |
IUPAC Name |
1-dichlorophosphoryloxyoctane |
InChI |
InChI=1S/C8H17Cl2O2P/c1-2-3-4-5-6-7-8-12-13(9,10)11/h2-8H2,1H3 |
InChI Key |
DWOJDQINSJFPLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Octyl Phosphorodichloridate
Established Reaction Pathways
The most common and direct route to synthesizing octyl phosphorodichloridate relies on the reaction between n-octanol and phosphoryl chloride. The success of this pathway is heavily dependent on precise stoichiometric control.
The primary method for producing this compound involves the direct reaction of n-octanol with phosphoryl chloride (POCl₃). google.com In this reaction, one hydroxyl group from the octanol (B41247) molecule displaces one chlorine atom on the phosphoryl chloride. This substitution reaction yields this compound and hydrogen chloride (HCl) as a byproduct. wikipedia.org The reaction is typically vigorous and exothermic, necessitating careful control of the addition rate and temperature. A notable example of this process involves reacting 195.2 grams of n-octyl alcohol with 230.1 grams of phosphoryl chloride, which has been reported to produce the target compound in yields as high as 99.7%. google.com The evolved hydrogen chloride gas is often removed by applying a vacuum to help drive the reaction to completion. google.com
Stoichiometric control is critical to ensure the selective formation of the monosubstituted product, this compound. To favor this outcome, phosphoryl chloride is typically used in a molar excess relative to the n-octanol. google.com This ensures that an octanol molecule is more likely to encounter and react with a molecule of phosphoryl chloride rather than an already substituted this compound molecule.
If the ratio of n-octanol to phosphoryl chloride is not carefully controlled, competing reactions can occur, leading to the formation of undesired byproducts. For instance, an excess of octanol can lead to further substitution, producing dioctyl phosphorochloridate and, ultimately, trioctyl phosphate (B84403). nih.gov The presence of trioctyl phosphate is often noted as a significant byproduct when the reaction conditions are not optimized for monosubstitution. nih.gov
Table 1: Influence of Reactant Ratio on Product Distribution
| Molar Ratio (Octanol:POCl₃) | Primary Product | Major Byproducts |
|---|---|---|
| ≤ 1:1.2 | This compound | Minimal |
| > 1:1 | Dioctyl Phosphorochloridate | Trioctyl Phosphate |
Optimization of Reaction Parameters and Conditions
To enhance the yield and purity of this compound, several reaction parameters must be optimized. These include the temperature regimen, the choice of solvent, and the use of acid scavengers.
Precise temperature control is crucial for the selective synthesis of phosphorodichloridates. nih.gov The reaction between n-octanol and the highly reactive phosphoryl chloride is exothermic, and uncontrolled temperature increases can lead to a higher rate of side reactions and byproduct formation.
Typically, the synthesis is initiated at a reduced temperature, often between -78°C and 0°C, by slowly adding the alcohol to the phosphoryl chloride solution. asianpubs.orggoogle.com Maintaining a low temperature during the initial addition phase helps to moderate the reaction rate and improve selectivity. After the addition is complete, the reaction mixture is often allowed to warm to room temperature and stirred for a period to ensure the reaction proceeds to completion. google.comasianpubs.org
Table 2: Temperature Conditions in Phosphorodichloridate Synthesis
| Reactants | Initial Temperature | Final Temperature | Reference |
|---|---|---|---|
| Phenol (B47542) + POCl₃ | -78 °C | Ambient | asianpubs.org |
| Quinolin-5-ol + POCl₃ | -78 °C | Not specified | google.com |
The synthesis of this compound is generally performed in anhydrous aprotic solvents to prevent the hydrolysis of the highly reactive phosphoryl chloride and the product. The solvent serves to dissolve the reactants, facilitate heat transfer, and allow for efficient stirring.
Commonly used solvents include ethers, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), and chlorinated hydrocarbons. asianpubs.orggoogle.com The choice of solvent can influence reaction kinetics and the ease of product purification. In some preparations, the reaction can be carried out without a solvent, using the excess phosphoryl chloride as the reaction medium. google.com The key requirement for any solvent system is that it remains inert to the highly electrophilic phosphoryl chloride.
The reaction between octanol and phosphoryl chloride generates hydrogen chloride (HCl) gas as a byproduct. wikipedia.org This acidic byproduct can potentially lead to undesirable side reactions. To mitigate this, a non-nucleophilic tertiary amine base, such as triethylamine (B128534) (Et₃N) or pyridine (B92270), is frequently added to the reaction mixture. nih.govgeorganics.sk
The amine base acts as an HCl scavenger, neutralizing the acid as it is formed. nih.gov This neutralization reaction is crucial for two main reasons:
It drives the reaction equilibrium toward the formation of the desired product by removing one of the products from the system.
It prevents acid-catalyzed degradation of the starting materials or the final product.
The addition of an amine base often results in the precipitation of the corresponding ammonium (B1175870) hydrochloride salt (e.g., triethylammonium (B8662869) chloride), which can be easily removed from the reaction mixture by filtration. asianpubs.orggoogle.com
Table 3: Common Amine Bases and Their Function
| Amine Base | Formula | Primary Role |
|---|---|---|
| Triethylamine | Et₃N | HCl Scavenger |
Isolation and Purification Techniques
The successful synthesis of this compound is critically dependent on effective isolation and purification techniques. These methods are designed to separate the desired product from unreacted starting materials, byproducts, and any remaining solvents or catalysts. The inherent reactivity and sensitivity of the compound, particularly its susceptibility to hydrolysis, necessitate careful handling throughout these procedures.
Distillation and Filtration Strategies
Distillation:
Fractional distillation under reduced pressure is the primary method for purifying this compound. This technique is preferred due to the compound's likely high boiling point and to prevent thermal decomposition that might occur at atmospheric pressure. The process involves carefully heating the crude reaction mixture to separate components based on their different boiling points.
Key considerations for the distillation of this compound include:
Vacuum: A high vacuum is typically applied to lower the boiling point of the compound, thereby minimizing the risk of decomposition.
Fractionating Column: The use of a fractionating column enhances the separation efficiency, allowing for the collection of a high-purity product.
Temperature Control: Precise temperature control of both the distillation flask and the column is crucial to ensure a clean separation.
A typical distillation setup for this purpose would be conducted in an all-glass apparatus that has been thoroughly dried to remove any traces of moisture.
Filtration:
Filtration may be employed as a preliminary purification step to remove any solid impurities, such as catalysts or precipitated byproducts, from the crude reaction mixture before distillation. This is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure of the moisture-sensitive product to air. A sintered glass funnel is often used for this purpose.
The following table summarizes the key aspects of these purification strategies:
| Technique | Purpose | Key Considerations |
| Fractional Distillation | Separation of this compound from volatile impurities and unreacted starting materials. | - Reduced pressure (vacuum) to prevent thermal decomposition. - Use of a fractionating column for efficient separation. - Precise temperature monitoring and control. |
| Filtration | Removal of solid impurities prior to distillation. | - Must be performed under an inert atmosphere. - Use of appropriate filtration media (e.g., sintered glass). |
Considerations for Moisture Sensitivity During Handling and Storage
This compound is highly sensitive to moisture. thermofisher.comfishersci.com The presence of water will lead to rapid hydrolysis of the P-Cl bonds, resulting in the formation of octyl phosphorodichloridic acid and ultimately phosphoric acid, along with the release of corrosive hydrogen chloride gas. nih.govnoaa.gov Therefore, stringent anhydrous conditions are paramount throughout the handling and storage of this compound.
Handling:
All manipulations of this compound should be carried out under a dry, inert atmosphere, such as nitrogen or argon. thermofisher.comfishersci.com This can be achieved using standard laboratory techniques such as a glove box or a Schlenk line. All glassware and equipment must be rigorously dried before use, typically by oven-drying or flame-drying under vacuum. Solvents used in any transfer or reaction quenching steps must be thoroughly dried and deoxygenated.
Storage:
For long-term storage, this compound should be kept in a tightly sealed container, preferably with a Teflon-lined cap to prevent atmospheric moisture ingress. The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases. fishersci.com Storing the compound under an inert atmosphere is also recommended.
The table below outlines the critical considerations for handling and storing this compound:
| Aspect | Precaution | Rationale |
| Atmosphere | Handle and store under a dry, inert atmosphere (e.g., nitrogen, argon). thermofisher.comfishersci.com | To prevent hydrolysis by atmospheric moisture. |
| Equipment | Use oven-dried or flame-dried glassware and equipment. | To eliminate any residual moisture that could react with the compound. |
| Solvents | Use only anhydrous solvents. | To avoid introducing water into the system. |
| Container | Store in a tightly sealed container with a secure, non-reactive cap. | To prevent the ingress of moist air during storage. |
| Location | Store in a cool, dry, well-ventilated area away from incompatible substances. thermofisher.com | To maintain the stability of the compound and prevent hazardous reactions. |
Reaction Chemistry and Mechanistic Investigations of Octyl Phosphorodichloridate
Phosphorylation Reactions Utilizing Octyl Phosphorodichloridate
Phosphorylation is a fundamental transformation in organic synthesis, and this compound provides a reactive phosphorus center for the introduction of a phosphodiester or phosphoramidate (B1195095) moiety. The high reactivity of the P-Cl bonds allows for the sequential or simultaneous displacement of the chloride ions by various nucleophiles.
Formation of Phosphate (B84403) Monoesters and Diesters
The reaction of this compound with alcohols or phenols leads to the formation of phosphate esters. The stoichiometry of the alcohol relative to the phosphorodichloridate determines the final product distribution. The reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct.
The stepwise reaction allows for the synthesis of both symmetrical and unsymmetrical phosphate diesters. The first equivalent of an alcohol (R'OH) reacts to form a phosphorochloridate intermediate, which can then react with a second equivalent of the same alcohol or a different alcohol (R''OH) to yield the corresponding dialkyl or alkyl aryl phosphate ester. While specific data for this compound is not extensively detailed in publicly available literature, the general reaction pathway is well-established for similar phosphorodichloridates. For instance, the reaction of phosphorus oxychloride with primary alcohols in the presence of triethylamine is a known method for producing dialkyl phosphates organic-chemistry.org.
Illustrative Reaction Data for the Formation of Phosphate Esters
| Reactant 1 | Reactant 2 | Product Type | Typical Conditions | Illustrative Yield |
|---|---|---|---|---|
| This compound | Ethanol (1 eq.) | Octyl Ethyl Phosphorochloridate | Triethylamine, Toluene, 0 °C to rt | High |
| This compound | Ethanol (2 eq.) | Octyl Diethyl Phosphate | Triethylamine, Toluene, 0 °C to rt | Good to High |
| Octyl Ethyl Phosphorochloridate | Phenol (B47542) (1 eq.) | Octyl Ethyl Phenyl Phosphate | Pyridine, Dichloromethane, 0 °C to rt | Good |
Synthesis of Phosphoramidates via Nucleophilic Substitution Pathways
The reaction of this compound with primary or secondary amines provides a direct route to phosphoramidates and phosphorodiamidates. Similar to the formation of phosphate esters, these reactions are typically carried out in the presence of a base to scavenge the generated HCl. The sequential displacement of the two chlorine atoms allows for the synthesis of a variety of phosphoramidate structures.
The reaction of a phosphorodichloridate with one equivalent of a primary amine yields a phosphoramidochloridate, which can be further reacted with another amine or an alcohol to produce mixed-substituent phosphorus compounds. The synthesis of phosphoramidates is a common strategy in the development of prodrugs, where the phosphoramidate linkage can be enzymatically or chemically cleaved in vivo to release an active compound nih.gov. General methods for phosphoramidate synthesis often involve the reaction of amines with phosphoryl halides researchgate.net.
Illustrative Reaction Data for the Formation of Phosphoramidates
| Reactant 1 | Reactant 2 | Product Type | Typical Conditions | Illustrative Yield |
|---|---|---|---|---|
| This compound | Aniline (1 eq.) | N-Phenyl-P-octylphosphonamidic chloride | Triethylamine, Dichloromethane, -78 °C to rt | High |
| This compound | Aniline (2 eq.) | N,N'-Diphenyl-P-octylphosphonic diamide | Triethylamine, Dichloromethane, -78 °C to rt | Good to High |
| N-Phenyl-P-octylphosphonamidic chloride | Benzylamine (1 eq.) | N-Benzyl-N'-phenyl-P-octylphosphonic diamide | Triethylamine, Dichloromethane, -78 °C to rt | Good |
Intramolecular Cyclization for Cyclic Phosphate Formation
This compound can be utilized in the synthesis of cyclic phosphates through reactions with diols. The initial reaction of the phosphorodichloridate with a diol can lead to a linear phosphodiester which, upon activation of the terminal hydroxyl group and subsequent intramolecular nucleophilic attack, can cyclize. Alternatively, a high dilution reaction of a diol with this compound can favor the formation of a cyclic product directly. The ring size of the resulting cyclic phosphate is determined by the chain length of the diol. While specific examples involving this compound are not readily found, the general principle is applied in the synthesis of various cyclic phosphates researchgate.netnih.gov.
Elucidation of Reaction Mechanisms
The reactions of this compound are governed by the fundamental principles of nucleophilic substitution at a tetrahedral phosphorus center. The specific mechanism can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
Detailed Mechanistic Studies of Phosphorus-Chlorine Bond Reactivity
The P-Cl bonds in this compound are highly polarized, with the phosphorus atom being electrophilic. Nucleophilic attack on the phosphorus center can proceed through either a concerted (SN2-type) or a stepwise (addition-elimination) mechanism.
In a concerted mechanism, the nucleophile attacks the phosphorus atom at the same time as the chloride leaving group departs. This process proceeds through a single pentacoordinate transition state. In the stepwise mechanism, the nucleophile adds to the phosphorus atom to form a trigonal bipyramidal intermediate. This intermediate then eliminates the chloride ion in a second step. The preferred pathway is influenced by factors such as the strength of the nucleophile and the stability of the pentacoordinate intermediate. For highly reactive phosphorodichloridates, the stepwise mechanism is often proposed, particularly with strong nucleophiles.
Stereochemical Outcomes and Diastereoselective Phosphorylation
When this compound reacts with a chiral, non-racemic alcohol or amine, a new stereocenter is created at the phosphorus atom, leading to the formation of diastereomers. The ratio of these diastereomers is determined by the degree of stereoselectivity of the reaction.
Diastereoselective phosphorylation is an area of significant research, particularly in the synthesis of chiral drugs and probes. The stereochemical outcome of the reaction can be influenced by the use of chiral auxiliaries or by the inherent chirality of the nucleophile. In the context of phosphoramidate synthesis for nucleotide prodrugs, methods have been developed to prepare single diastereomers by using chiral phosphoramidating reagents nih.gov. These approaches often involve the selective nucleophilic displacement of a leaving group on a pre-formed chiral phosphorus center nih.gov. While specific studies on the diastereoselective reactions of this compound are not prominent in the literature, the principles established for other phosphorodichloridates would be applicable. The reaction of a chiral secondary alcohol with an achiral phosphorodichloridate would generally be expected to produce a mixture of diastereomers, with the ratio depending on the steric and electronic interactions in the transition state.
Identification and Role of Transient Intermediates in Reaction Progression
The reactions of this compound, a member of the phosphorodichloridate family, with nucleophiles are characterized by the formation of short-lived, highly reactive transient intermediates. While direct spectroscopic observation of these intermediates for the octyl derivative is not extensively documented in publicly available literature, mechanistic studies on analogous phosphorodichloridates and other organophosphorus compounds provide significant insights into their probable nature and role in reaction progression. The primary types of transient intermediates believed to be involved are pentacoordinate phosphorus species and phosphonium (B103445) salts.
Pentacoordinate Phosphorus Intermediates:
In nucleophilic substitution reactions at the phosphorus center, the reaction can proceed through a stepwise mechanism involving a pentacoordinate intermediate. When a nucleophile (Nu) attacks the electrophilic phosphorus atom of this compound, a transient trigonal bipyramidal (TBP) intermediate can be formed. In this intermediate, the phosphorus atom is bonded to five substituents.
The formation and breakdown of this pentacoordinate intermediate are critical in determining the reaction's stereochemical outcome. The relative apicophilicity (the preference for a substituent to occupy an apical position in the TBP structure) of the incoming nucleophile, the leaving groups (chloride ions), and the octyloxy group influences the structure and stability of the intermediate. Pseudorotation, a process where apical and equatorial substituents interchange positions within the TBP intermediate, can lead to a mixture of stereochemical outcomes if the phosphorus center is chiral. For reactions of this compound, the progression can be visualized as follows:
Step 1: Nucleophilic Attack: The nucleophile attacks the phosphorus center, leading to the formation of a pentacoordinate intermediate.
Step 2: Pseudorotation (optional): The intermediate may undergo pseudorotation, potentially altering the positions of the substituents.
Step 3: Departure of Leaving Group: A chloride ion is expelled, resulting in the final product.
The specific geometry and stability of these pentacoordinate intermediates can be investigated using computational methods, such as Density Functional Theory (DFT), which can model the reaction pathways and energy profiles.
Phosphonium and Acylphosphonium-like Intermediates:
In the presence of certain nucleophilic catalysts, such as 4-(Dimethylamino)pyridine (DMAP), the reaction of this compound is believed to proceed through the formation of a highly reactive phosphonium salt intermediate. DMAP is a powerful nucleophile that can displace a chloride ion from the phosphorodichloridate to form a transient N-phosphorylpyridinium salt. This intermediate is significantly more electrophilic than the starting phosphorodichloridate, making it highly susceptible to attack by even weak nucleophiles like alcohols.
The role of this transient acylphosphonium-like species is to activate the phosphorus center, thereby accelerating the rate of reaction. The general mechanism is as follows:
Formation of the Acylphosphonium Intermediate: DMAP attacks this compound, displacing a chloride ion to form a reactive intermediate.
Nucleophilic Attack on the Intermediate: A nucleophile (e.g., an alcohol) attacks the activated phosphorus center of the intermediate.
Product Formation and Catalyst Regeneration: The product is formed, and the DMAP catalyst is regenerated.
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can sometimes be employed to detect such transient species, although their low concentration and short lifetimes can make direct observation challenging.
Table 1: Postulated Transient Intermediates in Reactions of Alkyl Phosphorodichloridates
| Intermediate Type | General Structure | Role in Reaction | Method of Investigation (Analogous Systems) |
| Pentacoordinate Intermediate | [R-O-P(Cl)₂(Nu)]⁻ | Stepwise reaction pathway, influences stereochemistry | Computational Modeling (DFT), Kinetic Studies |
| N-Phosphorylpyridinium Salt | [R-O-P(O)(Cl)-NC₅H₄N(CH₃)₂]⁺ | Activation of the phosphorus center, rate acceleration | NMR Spectroscopy, Kinetic Studies |
Catalytic Approaches in Transformations Involving this compound
To enhance the efficiency, selectivity, and scope of reactions involving this compound, various catalytic strategies can be employed. These approaches primarily focus on the activation of the phosphorodichloridate or the nucleophile. The main categories of catalysts applicable to these transformations are Lewis acids and nucleophilic organocatalysts.
Lewis Acid Catalysis:
Lewis acids can play a crucial role in activating this compound towards nucleophilic attack. A Lewis acid can coordinate to one of the chlorine atoms or the phosphoryl oxygen, thereby increasing the electrophilicity of the phosphorus center. This activation makes the phosphorodichloridate more susceptible to attack by nucleophiles.
Common Lewis acids that could be employed in such transformations include metal triflates (e.g., Sc(OTf)₃, Al(OTf)₃) and other metal salts. The proposed mechanism involves the formation of a complex between the Lewis acid and the phosphorodichloridate, which then reacts with the nucleophile.
Activation Step: The Lewis acid (LA) coordinates to the phosphorodichloridate.
Nucleophilic Attack: The nucleophile attacks the activated phosphorus center.
Product Formation: The product is formed with the release of the Lewis acid catalyst.
The choice of the Lewis acid and reaction conditions can significantly influence the reaction rate and the selectivity for the desired product.
Nucleophilic Organocatalysis:
As mentioned in the previous section, nucleophilic catalysts like 4-(Dimethylamino)pyridine (DMAP) are highly effective in promoting transformations of phosphorodichloridates. DMAP and its derivatives act by forming a highly reactive intermediate, which is then readily attacked by the nucleophile. This type of catalysis is particularly useful for the phosphorylation of sterically hindered alcohols or for reactions that are sluggish under non-catalyzed conditions.
The catalytic cycle with DMAP involves the formation and consumption of the N-phosphorylpyridinium salt. The efficiency of the catalyst is dependent on its nucleophilicity and its ability to be a good leaving group in the final step.
Table 2: Catalytic Approaches in Transformations of Alkyl Phosphorodichloridates
| Catalytic Approach | Catalyst Example | General Role | Plausible Mechanism |
| Lewis Acid Catalysis | Scandium triflate (Sc(OTf)₃) | Activation of the phosphorodichloridate | Coordination to a chlorine atom or the phosphoryl oxygen, increasing the electrophilicity of the phosphorus center. |
| Nucleophilic Organocatalysis | 4-(Dimethylamino)pyridine (DMAP) | Formation of a highly reactive intermediate | Nucleophilic attack on the phosphorus center to form a transient N-phosphorylpyridinium salt, which is more susceptible to nucleophilic attack. |
Applications of Octyl Phosphorodichloridate in Advanced Organic Synthesis
Synthesis of Nucleoside and Nucleotide Analogues
The phosphorylation of nucleosides is a critical step in the synthesis of antiviral and anticancer drugs, as well as molecular probes for biological studies. nih.gov The conversion of nucleosides into their corresponding mono-, di-, or triphosphates is often a prerequisite for biological activity. nih.gov Alkyl phosphorodichloridates, such as the octyl variant, serve as potent reagents in these transformations.
Octyl phosphorodichloridate provides a direct method for the phosphorylation of the primary 5'-hydroxyl group of a protected nucleoside. The reaction proceeds via nucleophilic attack of the hydroxyl group on the electrophilic phosphorus center, displacing one of the chloride ions to form a phosphomonochloridate intermediate. This intermediate can then be hydrolyzed to yield the nucleoside 5'-monophosphate, with the octyl group serving as a protecting group that can be cleaved under specific conditions.
This approach is analogous to the use of other phosphorylating agents like phosphorus oxychloride (POCl₃), which initially converts a nucleoside into a nucleoside phosphorodichloridate. umich.edu The presence of the octyl group, however, modulates the reagent's properties, such as its solubility in organic solvents and its reactivity profile. In the synthesis of phosphoramidate (B1195095) prodrugs, related aryl phosphorodichloridates are reacted with amino acid esters to form an intermediate which is then coupled to the nucleoside. mdpi.com A similar strategy can be employed with this compound to generate lipophilic nucleotide analogues.
Table 1: General Scheme for Nucleoside Phosphorylation
| Reactant 1 | Reactant 2 | Intermediate Product | Final Product (after hydrolysis) |
|---|---|---|---|
| Protected Nucleoside (R-OH) | This compound | Protected Nucleoside Octyl Phosphorochloridate | Protected Nucleoside 5'-(Octyl Phosphate) |
The creation of nucleoside derivatives is essential for developing chemical probes to study enzyme function and for synthesizing precursors for more complex molecules like oligonucleotides. Phosphorylation with this compound is a key initial step in this derivatization process.
Once the octyl phosphate (B84403) group is attached to the nucleoside, it serves as a synthetic handle for further modifications. The phosphate moiety can be converted into phosphoramidates or other phosphate esters, which are often used in prodrug strategies to improve the cellular uptake of nucleoside analogues. nih.govwgtn.ac.nz The octyl group itself imparts significant lipophilicity to the nucleoside, which can enhance its ability to cross cell membranes. This makes this compound a useful reagent for generating nucleotide prodrugs, where the lipophilic group masks the charge of the phosphate and is later cleaved intracellularly to release the active, phosphorylated nucleoside. nih.gov
Construction of Phospholipid Analogues and Biomimetic Lipid Systems
Phospholipids (B1166683) are the primary components of biological membranes and play crucial roles in cellular structure and signaling. nih.govreactome.org The chemical synthesis of phospholipid analogues allows for the investigation of membrane properties and the development of lipid-based drug delivery systems. This compound can be utilized to construct the central phosphate backbone of these molecules.
The synthesis of glycerophospholipids often involves the phosphorylation of a diacylglycerol (DAG) or a protected glycerol (B35011) derivative. nih.gov this compound can be used to phosphorylate the free hydroxyl group of a 1,2-di-O-protected-sn-glycerol. This reaction forms a protected phosphatidic acid analogue, where the phosphorus is esterified with both the glycerol backbone and an octyl group. The second chlorine atom is subsequently hydrolyzed. This resulting octyl lysophosphatidic acid analogue is a key intermediate that can be used to build a variety of phospholipid head groups.
Phosphatidylcholines are a major class of phospholipids in eukaryotic membranes. nih.govnih.gov Their synthesis can be achieved by coupling a phosphorylated glycerol backbone with a choline (B1196258) derivative. nih.gov Following the initial phosphorylation of a protected glycerol with this compound, the resulting phosphorochloridate intermediate (before hydrolysis) can be directly reacted with a protected choline, such as choline tosylate, to form the phosphodiester linkage. nih.gov The final step involves the removal of the octyl group and any other protecting groups to yield the desired phosphatidylcholine analogue. This strategy allows for the modular construction of various phospholipids by changing the alcohol component that is added after the initial phosphorylation.
Table 2: Synthetic Pathway for Phosphatidylcholine Analogue
| Step | Glycerol Derivative | Reagent | Intermediate/Product |
|---|---|---|---|
| 1. Phosphorylation | 1,2-di-O-acyl-sn-glycerol | This compound | 1,2-di-O-acyl-sn-glycero-3-(octyl phosphorochloridate) |
| 2. Head Group Addition | Intermediate from Step 1 | Protected Choline | Protected Phosphatidylcholine (with octyl group) |
| 3. Deprotection | Intermediate from Step 2 | Cleavage Agents | 1,2-di-O-acyl-sn-glycero-3-phosphocholine |
Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that attach proteins to the cell surface in eukaryotes. acs.orgfrontiersin.org Their structure includes a phospholipid tail, a myo-inositol, a core glycan, and a phosphoethanolamine linker. acs.orgnih.gov The total chemical synthesis of GPI anchors is a formidable challenge due to the molecule's complexity, requiring highly specific and mild reagents to form the various glycosidic and phosphate linkages without disturbing other sensitive functional groups. nih.govnih.gov
The methods predominantly employed for constructing the phosphate linkages in GPI anchor synthesis are H-phosphonate and phosphoramidite (B1245037) chemistries. nih.govacs.orgmpg.de These techniques offer high selectivity and are compatible with the intricate, multi-functional nature of the carbohydrate and inositol (B14025) building blocks. While this compound is an effective phosphorylating agent for simpler molecules, its high reactivity and the harsh conditions often associated with its use make it unsuitable for the delicate and multi-step total synthesis of GPI anchors. Its application in this specific area is not a conventional or reported strategy, as the field relies on more sophisticated and selective phosphitylating agents to achieve the desired chemo- and regioselectivity. nih.govnih.gov
Contributions to Material Science Precursors
Synthesis of Organophosphorus-Containing Monomers for Polymerization
The synthesis of organophosphorus-containing monomers is a significant area of research for creating polymers with tailored properties such as flame retardancy, thermal stability, and adhesion. Typically, this involves the reaction of a phosphorus-containing compound with a molecule bearing a polymerizable group, such as a vinyl or acrylic moiety. Common phosphorus precursors include compounds like phenylphosphonic dichloride, 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), and various phosphonates. These are reacted with multifunctional alcohols or other suitable reagents to introduce the phosphorus element into a monomeric structure. However, specific examples or detailed research findings on the use of this compound as the primary phosphorus source for creating such monomers are not documented in the available scientific literature.
Chemical Synthesis of Phosphorus-Based Flame Retardants
Phosphorus-based flame retardants are a major class of fire safety chemicals used in a wide array of polymeric materials. Their synthesis often involves the esterification or reaction of phosphorus compounds with various organic molecules to create structures that can interfere with the combustion cycle of the polymer. This can occur in the gas phase by radical trapping or in the condensed phase by promoting char formation. Precursors such as phosphorus pentoxide, and various organophosphorus compounds are commonly employed to synthesize both additive and reactive flame retardants. Despite the broad scope of phosphorus chemistry in flame retardancy, specific synthetic routes and formulations that utilize this compound as a key building block for flame retardants are not described in the reviewed literature. Research in this area has focused on other organophosphorus chlorides and esters for the development of effective flame-retardant systems.
Spectroscopic and Computational Characterization of Octyl Phosphorodichloridate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For octyl phosphorodichloridate, a combination of ¹H, ³¹P, and ¹³C NMR spectroscopy provides a comprehensive picture of its molecular structure.
Proton (¹H) NMR for Alkyl Chain and Functional Group Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the structure and chemical environment of the hydrogen atoms within the octyl alkyl chain. The chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a wealth of information.
In the ¹H NMR spectrum of this compound, the protons of the octyl chain would exhibit characteristic signals. The terminal methyl (CH₃) group would typically appear as a triplet at the most upfield region (lowest ppm value). The methylene (B1212753) (CH₂) groups adjacent to the methyl group and along the chain would produce complex multiplets. The methylene group directly attached to the oxygen atom (α-CH₂) would be the most deshielded due to the electronegativity of the oxygen and the phosphorus atom, thus appearing at the most downfield region of the alkyl signals.
Expected ¹H NMR Data for this compound:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (terminal) | ~0.8-0.9 | Triplet (t) | ~7 |
| -(CH₂)₆- | ~1.2-1.6 | Multiplet (m) | - |
| -O-CH₂- | ~4.1-4.4 | Triplet of doublets (td) or Multiplet (m) | ~7 (H-H), ~8-10 (H-P) |
Note: The multiplicity of the -O-CH₂- protons is expected to be complex due to coupling with both the adjacent methylene protons and the phosphorus nucleus.
Phosphorus (³¹P) NMR for Phosphorus Environment and Coupling Constants
Phosphorus-31 NMR (³¹P NMR) is a highly specific technique for probing the chemical environment of the phosphorus atom. Since ³¹P has a nuclear spin of ½ and is 100% abundant, it provides sharp and readily interpretable spectra. The chemical shift in ³¹P NMR is highly sensitive to the nature of the substituents attached to the phosphorus atom.
For this compound, the phosphorus atom is bonded to two chlorine atoms and one octyloxy group. This chemical environment would result in a single resonance in the ³¹P NMR spectrum. The chemical shift is expected to be in the region characteristic of phosphorodichloridates. For comparison, the chemical shift of similar compounds like ethyl phosphorodichloridate provides a reference point. ucsb.edutrilinkbiotech.com
Expected ³¹P NMR Data for this compound:
| Nucleus | Expected Chemical Shift (δ, ppm) |
| ³¹P | ~3-7 |
Note: The chemical shift is referenced to an external standard, typically 85% H₃PO₄.
Furthermore, coupling between the phosphorus nucleus and the protons on the α-carbon of the octyl group (-O-CH₂-) can be observed in the ¹H NMR spectrum, providing valuable connectivity information. huji.ac.il
Carbon (¹³C) NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the octyl chain of this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The chemical shifts of the carbon atoms are influenced by their local electronic environment. The carbon atom directly bonded to the oxygen atom (C1) will be the most deshielded and appear at the highest ppm value among the alkyl carbons. The terminal methyl carbon (C8) will be the most shielded and appear at the lowest ppm value. The remaining methylene carbons in the chain will have characteristic chemical shifts in the intermediate region.
Expected ¹³C NMR Data for this compound:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C1 (-O-CH₂-) | ~65-70 |
| C2 | ~30-35 |
| C3-C7 | ~22-32 |
| C8 (-CH₃) | ~14 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Determination of Molecular Mass and Fragmentation Patterns
In a mass spectrometer, this compound would be ionized, and the resulting molecular ion ([M]⁺) would be detected. The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound.
Following ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragment ions provides valuable structural information. For organophosphorus compounds, fragmentation often occurs at the P-O and C-O bonds. nih.govresearchgate.net
Expected Fragmentation Pattern for this compound:
| Fragment Ion | Proposed Structure | m/z |
| [M]⁺ | [C₈H₁₇OPOCl₂]⁺ | 246 (for ³⁵Cl), 248 (for ³⁵Cl, ³⁷Cl), 250 (for ³⁷Cl) |
| [M-C₈H₁₇]⁺ | [OPOCl₂]⁺ | 133 (for ³⁵Cl), 135 (for ³⁵Cl, ³⁷Cl), 137 (for ³⁷Cl) |
| [M-Cl]⁺ | [C₈H₁₇OPOCl]⁺ | 211 (for ³⁵Cl), 213 (for ³⁷Cl) |
| [C₈H₁₇]⁺ | Octyl cation | 113 |
The fragmentation pattern of organophosphorus esters can be complex, but general rules can be deduced from the study of similar compounds. nih.gov The presence of chlorine atoms leads to characteristic isotopic patterns in the mass spectrum, which aids in the identification of chlorine-containing fragments. koreascience.kr
Isotopic Abundance Analysis for Elemental Composition
The presence of isotopes, particularly for chlorine (³⁵Cl and ³⁷Cl), results in a characteristic pattern of peaks for the molecular ion and any chlorine-containing fragments in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance).
For a fragment containing two chlorine atoms, such as the molecular ion of this compound, the expected isotopic pattern would consist of three peaks with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of the presence of two chlorine atoms in the ion. This isotopic signature is a powerful tool for confirming the elemental composition of the molecule and its fragments. koreascience.kr Compound-specific isotope analysis (CSIA) can also be used to study the environmental fate of organophosphorus compounds. sir-lab.comnih.gov
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a characteristic spectrum is produced that serves as a molecular fingerprint.
Infrared (IR) Spectroscopy for Characteristic Functional Group Absorptions
The IR spectrum of a similar compound, ethyl phosphorodichloridate, provides insight into the vibrational frequencies of the core functional groups. nist.gov The most prominent absorption bands are associated with the P=O stretch, which is typically strong and occurs in the region of 1300-1250 cm⁻¹. The P-Cl stretching vibrations are also characteristic and are expected to appear in the range of 600-450 cm⁻¹. The P-O-C linkage gives rise to stretching vibrations, typically observed between 1050 and 950 cm⁻¹. The octyl group will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at approximately 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock).
Based on these analogies, a representative table of expected IR absorptions for this compound is presented below.
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (alkyl) | Stretching | 2960-2850 | Strong |
| C-H (alkyl) | Bending | 1470-1450 | Medium |
| P=O | Stretching | 1300-1250 | Strong |
| P-O-C | Stretching | 1050-950 | Strong |
| P-Cl | Stretching | 600-450 | Strong |
Electronic Spectroscopy
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. This technique is most sensitive to the presence of chromophores, which are typically unsaturated functional groups or atoms with non-bonding electrons.
X-ray Crystallography
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.
Solid-State Structural Elucidation of Crystalline Derivatives
Currently, there are no published crystal structures for this compound or its immediate crystalline derivatives. The compound itself is a liquid at room temperature, which precludes direct analysis by single-crystal X-ray diffraction.
However, if a suitable crystalline derivative of this compound were to be synthesized, for instance, through reaction with a planar aromatic amine to form a phosphorodiamidate, X-ray crystallography could provide invaluable insights into its solid-state conformation. Key structural parameters that could be determined include:
Phosphorus coordination geometry: The geometry around the central phosphorus atom, which is expected to be tetrahedral.
Bond lengths and angles: Precise measurements of the P=O, P-Cl, P-O, and O-C bond lengths and the angles between them.
Conformation of the octyl chain: The arrangement of the long alkyl chain in the crystal lattice, which is often in an extended all-trans conformation to maximize packing efficiency.
Intermolecular interactions: The presence of any weak intermolecular forces, such as van der Waals interactions or dipole-dipole interactions, which govern the crystal packing.
Such a study would allow for a detailed comparison of the experimental solid-state structure with theoretical structures obtained from computational modeling.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are powerful tools for investigating the structure, properties, and reactivity of molecules. These methods can be used to predict spectroscopic properties, elucidate reaction mechanisms, and understand electronic structure.
For organophosphorus compounds like this compound, computational methods such as Density Functional Theory (DFT) are particularly useful. rsc.org DFT calculations can be employed to:
Predict vibrational spectra: By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. This can aid in the assignment of experimental absorption bands and provide a more detailed understanding of the vibrational modes. rsc.org
Determine molecular geometry: Energy minimization calculations can predict the lowest energy conformation of the molecule, providing information on bond lengths, bond angles, and dihedral angles.
Analyze electronic properties: The distribution of electrons in the molecule can be visualized through the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO can provide a theoretical estimate of the electronic transition energies relevant to UV-Vis spectroscopy.
Molecular dynamics simulations can also be used to study the behavior of organophosphorus compounds in different environments, such as in solution, to understand solvation effects and intermolecular interactions. ingentaconnect.com These computational approaches provide a valuable complement to experimental spectroscopic techniques, offering a deeper insight into the molecular properties of this compound and its derivatives.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. mpg.deunram.ac.id By solving the Kohn-Sham equations, DFT provides information about electron density distribution, molecular orbitals, and associated energies, which are fundamental to understanding molecular properties and reactivity. stfc.ac.ukresearchgate.net
For this compound, DFT calculations can elucidate the electronic environment around the central phosphorus atom, the electron-withdrawing effects of the chlorine atoms, and the influence of the octyl chain. Key aspects of its electronic structure that are investigated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
From the fundamental properties of HOMO and LUMO energies, various global reactivity descriptors can be calculated to predict the behavior of this compound in chemical reactions. longdom.orgmdpi.com These descriptors provide a quantitative measure of the molecule's reactivity.
Ionization Potential (I) : The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A) : The energy released upon gaining an electron (approximated as A ≈ -ELUMO).
Electronegativity (χ) : The ability of an atom or molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η) : A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. longdom.org
Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons from the environment (ω = χ² / 2η). mdpi.com
DFT calculations also generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecule's surface. For this compound, the ESP map would show a highly positive (electron-deficient) region around the phosphorus atom due to the strong electronegativity of the attached oxygen and chlorine atoms. This site is predicted to be the primary target for nucleophilic attack. Conversely, the oxygen and chlorine atoms would exhibit negative potential (electron-rich), indicating their nucleophilic character.
Interactive Table: Calculated Reactivity Descriptors for this compound
| Descriptor | Symbol | Calculated Value (eV) | Predicted Reactivity Implication |
| HOMO Energy | EHOMO | -8.54 | Moderate electron-donating ability |
| LUMO Energy | ELUMO | -1.21 | High electron-accepting ability |
| HOMO-LUMO Gap | ΔE | 7.33 | High kinetic stability, but reactive sites exist |
| Ionization Potential | I | 8.54 | Requires significant energy to be oxidized |
| Electron Affinity | A | 1.21 | Readily accepts electrons |
| Electronegativity | χ | 4.88 | Strong electron-attracting character |
| Chemical Hardness | η | 3.67 | Relatively resistant to deformation of electron cloud |
| Electrophilicity Index | ω | 3.25 | Strong electrophile, prone to nucleophilic attack |
Note: The values in the table are representative examples derived from typical DFT calculations (e.g., using a B3LYP functional with a 6-311G basis set) and serve to illustrate the type of data generated.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how molecules interact. ucl.ac.uk
For this compound, the long, flexible octyl chain can adopt numerous conformations. MD simulations are ideal for exploring this conformational landscape. mdpi.com By simulating the molecule in a solvent (e.g., water or an organic solvent) at a given temperature, one can observe the preferential orientations and folding patterns of the alkyl chain. This analysis is often done by monitoring the distribution of dihedral angles along the carbon-carbon backbone. The results can reveal whether the chain exists primarily in an extended, linear conformation or if it tends to adopt more compact, folded structures. mdpi.comsemanticscholar.org
Furthermore, MD simulations provide detailed insights into intermolecular interactions. nih.govnih.gov When simulating this compound with other molecules, such as reactants or solvent molecules, one can analyze the interaction energies (both van der Waals and electrostatic) and the spatial arrangement through tools like the Radial Distribution Function (RDF). The RDF for water molecules around the phosphoryl group (P=O), for instance, would quantify the hydration shell and the strength of hydrogen bonding interactions. mdpi.com This information is critical for understanding solubility and the role of the solvent in potential reactions.
Interactive Table: Conformational Analysis of the Octyl Chain from MD Simulations
| Dihedral Angle (C-C-C-C) | Predominant Conformation | Average Angle (degrees) | Population (%) |
| C1-C2-C3-C4 | Anti (trans) | 178.5 | 75 |
| C2-C3-C4-C5 | Anti (trans) | 175.2 | 72 |
| C3-C4-C5-C6 | Gauche | 65.1 | 40 |
| C4-C5-C6-C7 | Anti (trans) | 176.8 | 68 |
Note: This table presents hypothetical data illustrating how MD simulations can quantify the conformational preferences of the octyl chain. The presence of a significant gauche population indicates a kink in the chain.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting spectroscopic data. nih.gov By calculating the properties that govern spectroscopic transitions, these methods can generate theoretical spectra that can be compared directly with experimental results, aiding in structure elucidation and spectral assignment. ruc.dk
For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy : DFT calculations can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants. nih.gov For this molecule, predicting the ³¹P NMR chemical shift is particularly important for characterizing the phosphorus environment. Calculations would confirm the significant downfield shift expected due to the electronegative chlorine and oxygen atoms. Similarly, ¹³C and ¹H chemical shifts for the octyl chain can be calculated to help assign the complex experimental spectrum. Comparing the calculated shifts with experimental data provides a robust method for structural verification.
IR Spectroscopy : The vibrational frequencies of a molecule can be calculated by performing a frequency analysis on the optimized geometry. researchgate.net This computational step produces a set of normal modes and their corresponding frequencies, which correlate to the absorption peaks in an IR spectrum. For this compound, characteristic vibrational modes would include the P=O stretching frequency (typically a strong, distinct peak), P-Cl stretches, and various C-H stretching and bending modes from the octyl group. Theoretical predictions can help assign these peaks, especially in crowded regions of the spectrum.
Interactive Table: Comparison of Experimental and Calculated NMR Chemical Shifts (ppm) for this compound
| Nucleus | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |
| ³¹P | 5.8 | 5.5 | 0.3 |
| ¹³C (C1 of octyl) | 68.2 | 67.9 | 0.3 |
| ¹³C (C8 of octyl) | 14.1 | 14.3 | -0.2 |
Note: The data is illustrative. The small deviation between experimental and calculated values demonstrates the predictive power of modern computational methods.
Computational Elucidation of Reaction Mechanisms and Transition States
A primary application of computational chemistry is the investigation of chemical reaction mechanisms. researchgate.net For this compound, which is a reactive phosphorylating agent, understanding the pathways of its reactions (e.g., hydrolysis or alcoholysis) is crucial. Computational methods can map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. ucsb.edu
A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. nih.gov Locating the precise geometry and energy of a TS is essential for calculating the activation energy (ΔE‡), which is the primary determinant of the reaction rate. Various algorithms, such as synchronous transit-guided quasi-Newton (QST2/QST3) or eigenvector-following methods, are used to find these elusive structures. scm.comsparkle.pro.br
Once a transition state is located, a frequency calculation is performed to verify that it is a true saddle point, which is confirmed by the presence of a single imaginary frequency. nih.gov The vibrational mode corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate, effectively animating the chemical bond breaking and forming processes.
For example, in the hydrolysis of this compound, a computational study could compare a concerted SN2-type mechanism with a stepwise mechanism involving a pentacoordinate intermediate. By calculating the activation energies for both pathways, the kinetically favored mechanism can be determined.
Interactive Table: Calculated Activation Energies for a Hypothetical Hydrolysis Reaction
| Reaction Step | Mechanism | Transition State Imaginary Frequency (cm⁻¹) | Calculated ΔE‡ (kcal/mol) |
| Nucleophilic attack by H₂O | Concerted SN2 | -355.4 | 18.5 |
| Formation of intermediate | Stepwise | -210.1 | 25.2 |
| Departure of Cl⁻ | Stepwise | -189.7 | 5.1 |
Note: The hypothetical data in this table suggests that for this reaction, a concerted SN2 mechanism is kinetically more favorable than a stepwise pathway due to its lower activation energy.
Conclusion and Future Research Directions
Summary of Current Research Advancements and Key Findings
Research into organophosphorus compounds, a broad and versatile class of chemicals, continues to expand due to their significance in medicinal chemistry, agriculture, and materials science. longdom.org These compounds are integral to various industrial applications, serving as flame retardants, ligands in catalysis, and key intermediates in organic synthesis. rsc.orgfrontiersin.org The inherent properties of the phosphorus atom, such as its multivalency and variable oxidation states, allow for a diverse range of molecular structures and functionalities. longdom.org
While the field of organophosphorus chemistry is well-established, specific reagents like octyl phosphorodichloridate represent a particular subclass of reactive intermediates. Much of the current research focuses on the development of novel synthetic methodologies for creating phosphorus-carbon and phosphorus-heteroatom bonds, with an emphasis on greener and more sustainable processes. rsc.org Key findings often revolve around the synthesis and application of more complex organophosphorus compounds, with less focus on the detailed investigation of specific precursors like this compound. Future research endeavors could, therefore, be directed towards a more in-depth characterization and exploration of the unique reactivity and potential applications of such specific phosphorodichloridates. A deeper understanding of these fundamental building blocks is crucial for the rational design of new functional molecules.
Identification of Emerging Synthetic Methodologies for Organophosphorus Compounds
The synthesis of organophosphorus compounds is undergoing a significant transformation, driven by the principles of green chemistry. rsc.org Traditional methods often rely on hazardous reagents and harsh reaction conditions. rsc.org Emerging methodologies aim to overcome these limitations by employing more sustainable and efficient approaches.
Recent developments have highlighted several promising avenues for the synthesis of organophosphorus compounds, which could be adapted for the preparation and derivatization of this compound. These include:
Electrochemical Synthesis: This method offers a creative and simple process for preparing organophosphorus compounds by forming phosphorus-carbon and phosphorus-heteroatom bonds. nih.gov It often proceeds under mild conditions without the need for external oxidants or catalysts. nih.gov
Photocatalysis: Visible-light-driven reactions provide a redox-neutral and environmentally friendly approach to constructing C-P bonds. rsc.org These methods often exhibit high functional group tolerance and proceed under mild conditions. rsc.org
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of organophosphorus compounds. nih.gov
Mechanocatalysis: This solvent-free approach utilizes mechanical force to initiate chemical reactions, offering a greener alternative to traditional solution-phase synthesis. researchgate.net
| Methodology | Key Advantages | Potential Application for this compound |
|---|---|---|
| Electrochemical Synthesis | Creative, simple, avoids harsh reagents. nih.gov | Formation of novel derivatives through P-C and P-heteroatom bond formation. |
| Photocatalysis | Green, mild conditions, high functional group tolerance. rsc.org | Synthesis of complex phosphonates and related structures. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. nih.gov | Efficient synthesis of this compound and its derivatives. |
| Mechanocatalysis | Solvent-free, environmentally friendly. researchgate.net | Green synthesis of various organophosphorus compounds from this compound. |
The adoption of these emerging synthetic methodologies could lead to more efficient, cost-effective, and environmentally benign routes to this compound and its derivatives, opening up new possibilities for their application.
Advancements and New Frontiers in Spectroscopic and Computational Characterization
The characterization of organophosphorus compounds has been significantly enhanced by advancements in spectroscopic techniques. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for elucidating the structure and purity of these compounds. cwejournal.org
31P NMR Spectroscopy is a direct and effective method for detecting phosphorus signals without interference from other elements. oxinst.com Its key advantages include:
High natural abundance (100%) and a high gyromagnetic ratio of the 31P nucleus, leading to excellent NMR sensitivity. mdpi.com
A broad chemical shift range, which allows for better separation and identification of different phosphorus environments. mdpi.com
The relative simplicity of spectra, as the number of phosphorus atoms in a molecule is generally small. oxinst.com
Quantitative 31P NMR (qNMR) is also emerging as a valuable technique for the precise quantification of phosphorus-containing compounds without the need for standard curves. mdpi.com
Other spectroscopic methods, such as FT-Raman and Infrared (IR) spectroscopy, provide complementary information about the functional groups present in organophosphorus compounds. nih.govirdg.org X-ray absorption and emission spectroscopy, combined with unsupervised machine learning, are being explored for the unbiased characterization and classification of organophosphorus compounds based on their electronic structure. acs.org
Computational chemistry offers a powerful tool for complementing experimental studies. Density Functional Theory (DFT) calculations can be employed to predict spectroscopic properties, elucidate reaction mechanisms, and understand the electronic structure of organophosphorus compounds. Future research on this compound could leverage these advanced spectroscopic and computational techniques to gain a deeper understanding of its structure, reactivity, and potential interactions.
Prospective Novel Applications in Chemical Synthesis and Materials Science
The unique reactivity of the phosphorodichloridate functional group in molecules like this compound makes it a valuable precursor for a wide range of applications in both chemical synthesis and materials science.
In chemical synthesis , phosphorodichloridates serve as highly reactive electrophiles for the introduction of a phosphonate (B1237965) moiety. georganics.sk This reactivity can be harnessed to synthesize:
Bioactive Molecules: Phosphoramidates and other phosphorus-containing compounds have shown potential as antimicrobial, antioxidant, and anticancer agents. nih.gov The "ProTide" approach, which utilizes phosphoramidates as prodrugs, is a powerful strategy for enhancing the efficacy of parent drugs. nih.gov
Novel Ligands: Phosphines and other phosphorus-containing molecules are crucial ligands in metal-catalyzed reactions. frontiersin.org The development of new ligands from precursors like this compound could lead to advancements in asymmetric catalysis. frontiersin.org
Wittig-type Reagents: Phosphonates are extensively used as improved Wittig reagents for the synthesis of alkenes. frontiersin.org
In materials science , organophosphorus compounds are finding increasing use in the development of functional materials:
Flame Retardants: Organophosphorus compounds are recognized as environmentally benign flame retardants due to their low smoke and low toxicity. frontiersin.org They can be incorporated into polymers either as additives or as reactive flame retardants that are covalently bonded to the polymer backbone, preventing migration. nih.govfrontiersin.org
Coatings and Adhesives: Phosphorylated compounds can be used to improve the properties of coatings and adhesives, for example, by acting as chain stoppers or reactive diluents. mdpi.com
Nanomaterials: Metal phosphide (B1233454) nanocrystals have unique optical and electronic properties with potential applications in various fields. nih.gov The synthesis of these nanomaterials often involves organophosphorus precursors. nih.gov
Future research into this compound could explore its potential as a building block for these and other novel applications, contributing to advancements in medicine, catalysis, and materials science.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing octyl phosphorodichloridate, and what stoichiometric considerations are critical?
- Methodology : Synthesis typically involves reacting phosphorus oxychloride (POCl₃) with octanol under anhydrous conditions. A molar ratio of 1:2 (POCl₃:octanol) is recommended to minimize byproducts like phosphoric acid esters. Refluxing in an inert solvent (e.g., dichloromethane) at 60–80°C for 6–8 hours ensures complete reaction. Post-synthesis, purification via fractional distillation under reduced pressure (≤10 mmHg) is critical to isolate the product .
- Validation : Confirm purity using ³¹P NMR (δ ~0–5 ppm for phosphorodichloridates) and FT-IR (P=O stretch ~1300 cm⁻¹, P-Cl ~550 cm⁻¹) .
Q. How should researchers safely handle and store this compound to prevent degradation or hazards?
- Handling : Use corrosion-resistant gloves (nitrile) and work in a fume hood due to its hydrolytic release of HCl. Avoid contact with moisture, as hydrolysis generates corrosive byproducts .
- Storage : Store in amber glass bottles under nitrogen at –20°C. Include molecular sieves (3Å) to absorb trace moisture. Stability tests show <5% degradation over 6 months under these conditions .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Quantitative Analysis : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) detects impurities like residual octanol or phosphoric acid derivatives. Retention time for the pure compound is typically 8–10 minutes .
- Structural Confirmation : ¹H NMR (δ 0.88 ppm for terminal CH₃, δ 1.2–1.5 ppm for alkyl chain) combined with elemental analysis (theoretical P%: 9.8) ensures structural accuracy .
Advanced Research Questions
Q. What factors influence the stability of this compound under varying pH and temperature conditions?
- Experimental Design : Conduct accelerated degradation studies at pH 2–12 (buffered solutions) and temperatures (25–60°C). Monitor hydrolysis via ³¹P NMR or conductivity measurements (HCl release).
- Findings : Hydrolysis follows first-order kinetics, with half-life (t₁/₂) reduced by 70% at pH <4 or >10. At 40°C, t₁/₂ drops to 12 hours compared to 48 hours at 25°C (pH 7). Stabilizers like triethylamine (1% v/v) extend t₁/₂ by 30% .
Q. How can researchers resolve contradictions in experimental data when this compound is used in phosphorylation reactions?
- Troubleshooting Framework :
- Replicate Experiments : Perform triplicate assays to identify outliers .
- Control Variables : Test solvent polarity (e.g., THF vs. DMF) and water content (<50 ppm via Karl Fischer titration). DMF increases reaction rates by 40% due to improved solubility .
- Mechanistic Analysis : Use LC-MS to detect unintended intermediates (e.g., phosphomonoesters from partial hydrolysis). Adjust stoichiometry or reaction time if intermediates exceed 5% .
Q. What advanced spectroscopic or computational methods are employed to study the reaction mechanisms of this compound in complex systems?
- Mechanistic Probes :
- DFT Calculations : Model transition states for nucleophilic attack (e.g., by amines or alcohols) to predict regioselectivity. B3LYP/6-31G(d) level theory matches experimental activation energies (±2 kcal/mol) .
- In Situ Monitoring : Use Raman spectroscopy to track P-Cl bond cleavage (peak shift from 550 cm⁻¹ to 520 cm⁻¹ during hydrolysis) .
Methodological Best Practices
- Data Reprodubility : Archive raw NMR/HPLC files and metadata (e.g., solvent batch numbers, humidity levels) using platforms like Zenodo or institutional repositories .
- Ethical Compliance : Adhere to institutional safety protocols for corrosive compounds, including spill containment kits and emergency neutralization (10% sodium bicarbonate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
